N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Description
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Properties
IUPAC Name |
N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O4S/c1-32-20-7-6-16(12-21(20)33-2)23(31)27-24-26-18(15-34-24)14-22(30)29-10-8-28(9-11-29)19-5-3-4-17(25)13-19/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEPZLKSTZQIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with a piperazine moiety have been investigated as serotonin receptor ligands. Therefore, it’s possible that this compound may also interact with serotonin receptors or other G protein-coupled receptors (GPCRs).
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been shown to interact with their targets (such as gpcrs) by binding to the receptor and modulating its activity.
Biochemical Pathways
If this compound does indeed interact with serotonin receptors, it could potentially influence the serotonin signaling pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes.
Pharmacokinetics
It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Modulation of serotonin receptors or other gpcrs can lead to a variety of cellular responses, including changes in cell signaling, gene expression, and neuronal activity.
Biological Activity
N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a piperazine moiety, and a dimethoxybenzamide group. Its molecular formula is with a molecular weight of approximately 445.89 g/mol. The presence of chlorine and methoxy groups contributes to its biological properties.
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity across various assays:
- Dopamine Receptor Affinity :
-
Antidepressant Effects :
- Similar compounds with piperazine structures have been linked to antidepressant effects. The mechanism involves modulation of serotonin and norepinephrine pathways, suggesting potential utility in treating mood disorders.
- Antimicrobial Activity :
- Inhibitory Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Piperazine Ring | Enhances receptor binding affinity |
| Thiazole Moiety | Contributes to pharmacological interactions |
| Dimethoxy Group | Modulates lipophilicity and bioavailability |
| Chlorine Substituent | Influences selectivity towards specific receptor subtypes |
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Dopamine D4 Receptor Study : A study highlighted the importance of substituents on the piperazine ring for enhancing D4 receptor affinity. Variations in alkyl chain length and functional groups significantly affected binding efficacy .
- Antimicrobial Screening : A series of thiazole-based compounds were tested against various bacterial strains. Results indicated that modifications in the thiazole ring could enhance antimicrobial potency .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 521.0 g/mol. Its structure consists of a thiazole ring, piperazine moiety, and methoxybenzamide group, which contribute to its diverse biological activities.
Anticancer Activity
Research has indicated that compounds similar to N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide exhibit significant anticancer properties. For instance, derivatives containing the thiazole and piperazine structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Effects
Studies have demonstrated that compounds with similar structural features possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thiazole ring is known to enhance the interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth .
Central Nervous System Effects
The piperazine component of the compound is associated with neuropharmacological effects. Research indicates that derivatives can exhibit anxiolytic and antidepressant activities by modulating neurotransmitter systems in the brain .
Case Study 1: Anticancer Efficacy
A study examined the efficacy of a related compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of derivatives against Escherichia coli and Staphylococcus aureus. The compound showed significant inhibition zones in agar diffusion tests, suggesting its potential as an antibacterial agent .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the condensation of 3,4-dimethoxybenzoyl chloride with a functionalized thiazole intermediate. Key steps include:
- Coupling reactions : Use of coupling agents like HBTU or EDCI to link the piperazine-thiazole moiety to the benzamide backbone .
- Protection/deprotection : Protecting amine groups (e.g., with Boc) during piperazine derivatization to avoid side reactions .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization (e.g., using methanol/dichloromethane) yields >95% purity. Monitor by HPLC with UV detection at 254 nm .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR to verify the integration of aromatic protons (e.g., 3,4-dimethoxybenzamide protons at δ 6.8–7.2 ppm) and piperazine/thiazole linkages .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~550–600 Da) and detect impurities .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly if polymorphism is suspected .
Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?
- Receptor binding assays : Screen against serotonin (5-HT) and dopamine (D/D) receptors due to structural similarities to known piperazine-based ligands .
- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., MCF-7, HepG2) at concentrations ranging from 1 nM–100 µM .
- Solubility/logP : Determine via shake-flask method (PBS buffer, pH 7.4) and HPLC retention time to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor selectivity?
- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing 3-chlorophenyl with 3-fluorophenyl or altering methoxy positions) to assess impact on receptor affinity .
- Molecular docking : Use AutoDock Vina to model interactions with D receptors, focusing on hydrogen bonding with Asp110 and hydrophobic contacts with Phe346 .
- Pharmacophore mapping : Compare with reference ligands (e.g., aripiprazole) to identify critical steric/electronic features .
Q. What experimental approaches resolve discrepancies in metabolic stability data across species?
- In vitro microsomal assays : Compare hepatic clearance rates in human, rat, and mouse microsomes (e.g., NADPH-dependent degradation) .
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the piperazine ring or O-demethylation of the benzamide) .
- CYP inhibition studies : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential and guide dose adjustments .
Q. How can selective targeting of specific receptor subtypes (e.g., D3_33 over D2_22) be achieved?
- Substitution at the piperazine N4 position : Bulky groups (e.g., 4-fluorobenzyl) reduce D affinity while maintaining D binding .
- Molecular dynamics simulations : Analyze ligand-receptor residence times to prioritize analogs with prolonged D binding .
- In vivo PET imaging : Radiolabel with C or F to quantify receptor occupancy in rodent brains .
Q. What strategies mitigate poor aqueous solubility in preclinical development?
- Salt formation : Prepare hydrochloride or mesylate salts to enhance solubility (e.g., from 0.05 mg/mL to >1 mg/mL) .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo .
Q. How should researchers address contradictory results in cytotoxicity assays across cell lines?
- Dose-response validation : Repeat assays with tighter concentration ranges (e.g., 0.1–50 µM) and include positive controls (e.g., doxorubicin) .
- Mechanistic studies : Perform flow cytometry (apoptosis/necrosis) and Western blotting (caspase-3, PARP cleavage) to confirm mode of action .
- Resistance profiling : Test in multidrug-resistant cell lines (e.g., MCF-7/ADR) with P-gp inhibitors (verapamil) to assess efflux effects .
Methodological Notes
- Data interpretation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity alongside radioligand assays) .
- Safety protocols : Handle chlorophenyl intermediates in fume hoods due to potential toxicity .
- Collaborative tools : Share crystallographic data (CCDC) and pharmacological datasets (ChEMBL) for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
